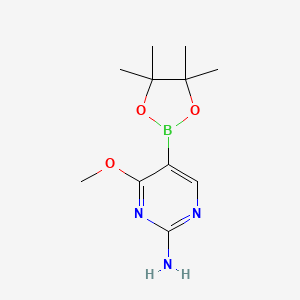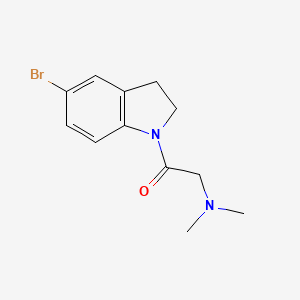
Methyl 4-((4-bromobenzyl)carbamoyl)benzoate
Übersicht
Beschreibung
“Methyl 4-((4-bromobenzyl)carbamoyl)benzoate” is a laboratory chemical with the molecular formula C16H14BrNO3 and a molecular weight of 348.19 g/mol. It is a para-substituted aryl bromide .
Synthesis Analysis
The synthesis of similar compounds involves a few steps, including alkylation, esterification, and another alkylation . For instance, the synthesis of methyl 4-bromobenzoate involves adding 4-bromobenzoic acid, methanol, and dichlorohydantoin into a flask, stirring and reacting at 60°C for 7 hours .Molecular Structure Analysis
Molecules of this compound are almost planar . It is isostructural with methyl 4-iodobenzoate .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of Intermediate Compounds : Methyl 4-((4-bromobenzyl)carbamoyl)benzoate is an important intermediate in the total synthesis of bisbibenzyls, natural products with diverse biological activities. It is synthesized using methyl 4-bromobenzoate and iso-vanilline through condensation reactions (Lou Hong-xiang, 2012).
- Application in Wittig Reaction : This compound plays a role in the Wittig reaction, a process used in the synthesis of liquid crystal methyl [4-(nonyloxy) styryl] benzoate. The reaction involves multiple stages, including bromination, esterification, condensation, and application of the Wittig reagent (Maw‐Ling Wang, Biing-Lang Liu, & Sha Lin, 2007).
Industrial and Material Science Applications
- Liquid Crystals and Fluorescence Properties : Certain derivatives of Methyl 4-((4-bromobenzyl)carbamoyl)benzoate, like methyl 4-(4-alkoxystyryl)benzoates, have been studied for their liquid crystalline and fluorescence properties. These compounds exhibit thermal stability and distinctive textures, making them significant in materials science (Khushi Muhammad et al., 2016).
Safety and Hazards
This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to wear protective gloves/clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
Future research could explore the potential applications of “Methyl 4-((4-bromobenzyl)carbamoyl)benzoate” in various fields. Given its structural similarity to local anesthetics, it could be investigated for potential medical applications . Additionally, further studies could explore its reactivity and potential uses in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 4-[(4-bromophenyl)methylcarbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-21-16(20)13-6-4-12(5-7-13)15(19)18-10-11-2-8-14(17)9-3-11/h2-9H,10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOOOVJYXPNXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-bromobenzyl)carbamoyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)



![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)
![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)


![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1532773.png)




![1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1532782.png)